3-(Difluoromethyl)cyclobutane-1-thiol
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Overview
Description
3-(Difluoromethyl)cyclobutane-1-thiol is an organosulfur compound characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a thiol group.
Mechanism of Action
Target of Action
Difluoromethyl groups have been known to interact with various biological targets, enhancing the potency and selectivity of pharmaceutical compounds .
Mode of Action
The difluoromethyl group can be transferred to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .
Biochemical Pathways
The introduction of difluoromethyl groups into cyclobutane frameworks is a burgeoning area of interest due to their potential in drug design and synthesis .
Result of Action
The introduction of difluoromethyl groups into cyclobutane frameworks has shown potential in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its sustainability and high atom economy.
Industrial Production Methods
Industrial production methods for 3-(Difluoromethyl)cyclobutane-1-thiol are less documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-mediated difluoromethylation reactions and novel non-ozone depleting difluorocarbene reagents are potential approaches for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the difluoromethyl group or the cyclobutane ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and amines are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-(Difluoromethyl)cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)cyclobutane-1-thiol
- 3-(Chloromethyl)cyclobutane-1-thiol
- 3-(Bromomethyl)cyclobutane-1-thiol
Uniqueness
3-(Difluoromethyl)cyclobutane-1-thiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group provides a balance between lipophilicity and metabolic stability, making it particularly useful in pharmaceutical applications .
Properties
IUPAC Name |
3-(difluoromethyl)cyclobutane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2S/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLLZIOSOPBMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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